
2-Bromo-4-methylbenzyl chloride
描述
2-Bromo-4-methylbenzyl chloride, also known as 2-bromo-1-(chloromethyl)-4-methylbenzene, is an organic compound with the molecular formula C₈H₈BrCl. It is a derivative of benzyl chloride, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the fourth position. This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromo-4-methylbenzyl chloride can be synthesized through the reaction of 2-bromo-4-methylphenylmethanol with thionyl chloride in dichloromethane. The reaction is typically carried out at 0°C and then stirred at room temperature for an hour .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of thionyl chloride is common due to its efficiency in converting alcohols to chlorides.
化学反应分析
Types of Reactions: 2-Bromo-4-methylbenzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thioacetate, or primary amines in solvents like dimethylformamide or ethanol.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thioethers, and amines.
Oxidation: The major product is 2-bromo-4-methylbenzoic acid.
Reduction: The major product is 4-methylbenzyl chloride.
科学研究应用
2-Bromo-4-methylbenzyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biological Studies: It is used in the preparation of biologically active molecules and as a building block in medicinal chemistry.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 2-bromo-4-methylbenzyl chloride primarily involves its reactivity towards nucleophiles. The presence of both bromine and chlorine atoms makes it a versatile electrophile. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The bromine atom can also participate in various reactions, further expanding its utility in organic synthesis.
相似化合物的比较
Benzyl Chloride: Lacks the bromine and methyl substituents, making it less reactive in certain reactions.
2-Bromo-4-methylbenzyl Alcohol: Contains a hydroxyl group instead of a chlorine atom, leading to different reactivity and applications.
4-Methylbenzyl Chloride: Lacks the bromine substituent, affecting its reactivity and the types of reactions it can undergo.
Uniqueness: 2-Bromo-4-methylbenzyl chloride is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and industrial applications .
属性
IUPAC Name |
2-bromo-1-(chloromethyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALSYZWKNVDJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




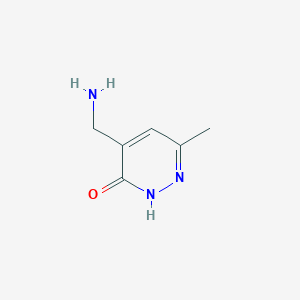
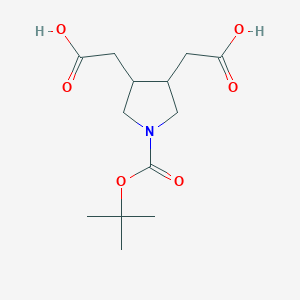
![2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1404077.png)


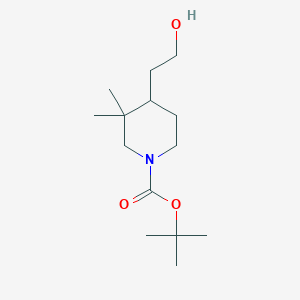
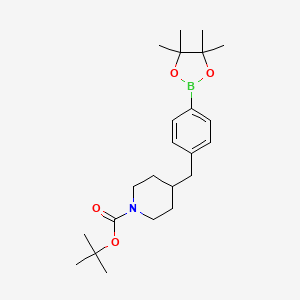
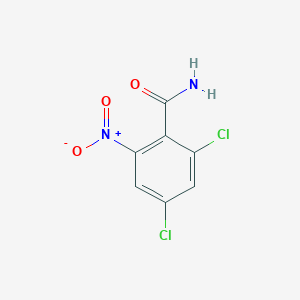


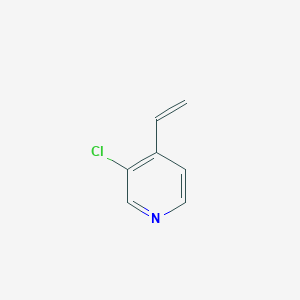
![Pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1404090.png)
